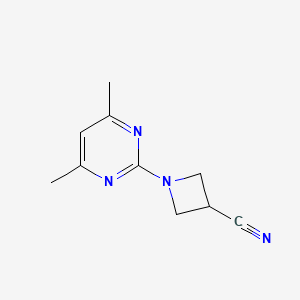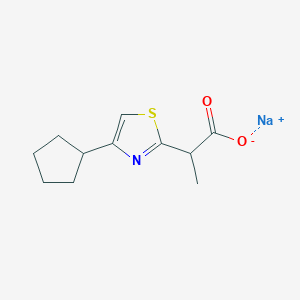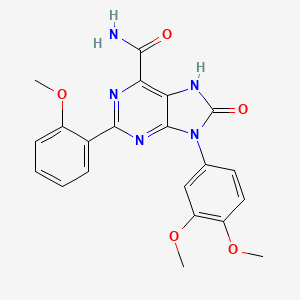
1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis process for 1-(4,6-Dimethylpyrimidin-2-yl)azetidine-3-carbonitrile is not explicitly mentioned in the literature, related compounds have been synthesized using various methods . For instance, a solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst .Scientific Research Applications
Synthesis and Transformations
Research has extensively explored the synthesis and transformation of functionalized β-amino acid derivatives, including cyclic β-amino acids, through various types of metathesis reactions such as ring-opening, ring-closing, and cross metathesis. These methods have been pivotal in accessing a wide range of molecular entities for drug research, demonstrating versatility, robustness, and efficiency in the preparation of densely functionalized derivatives relevant to medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).
Therapeutic Potentials
Pyrimidine derivatives have shown significant promise in various therapeutic areas, including but not limited to anticancer, antifungal, and antibacterial activities. Their structural motif, being a part of DNA and RNA, enables them to interact with diverse biological targets, leading to a broad spectrum of pharmacological effects. This versatility is particularly evident in the development of anticancer agents based on pyrimidine scaffolds, where they have demonstrated potential through multiple mechanisms of action (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Medicinal Chemistry Perspectives
From a medicinal chemistry viewpoint, the pyrimidine ring serves as a versatile scaffold for the development of new biologically active compounds. This has been exemplified by substances with a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, and antitumor effects. The systematic analysis and design of new compounds based on the pyrimidine core have facilitated the search for and development of novel drugs with desired pharmacological profiles (Chiriapkin, 2022).
Novel Applications and Developments
Recent developments in the synthesis, anti-inflammatory activities, and structure-activity relationships (SARs) of pyrimidine derivatives highlight their potential as anti-inflammatory agents. These findings underscore the importance of continued research into novel pyrimidine analogs that possess enhanced anti-inflammatory activities with minimal toxicity, providing insights into the design of future therapeutic agents (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-3-8(2)13-10(12-7)14-5-9(4-11)6-14/h3,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTAOFMLZDAAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2811698.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile](/img/structure/B2811701.png)





![methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate](/img/structure/B2811712.png)

![2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2811714.png)